2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoyl group, a fluorophenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-ethyl-6-methylphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Introduction of the Fluorophenyl Group:
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-BROMOPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE: This compound has a bromine atom instead of a fluorine atom.
[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-IODOPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE: This compound has an iodine atom instead of a fluorine atom.
The presence of different halogen atoms can influence the chemical reactivity and biological activity of these compounds, making [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE unique in its own right.
Properties
Molecular Formula |
C22H23FN2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23FN2O4/c1-3-15-6-4-5-14(2)21(15)24-19(26)13-29-22(28)16-11-20(27)25(12-16)18-9-7-17(23)8-10-18/h4-10,16H,3,11-13H2,1-2H3,(H,24,26) |
InChI Key |
WQKYTCFTVIKVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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